Potent Antiproliferative Activity in FLT3-ITD-Driven AML Cells Compared to Standard-of-Care FLT3 Inhibitors
Flt3/chk1-IN-2 demonstrates potent antiproliferative activity in the FLT3-ITD-positive AML cell line MV4-11, with a reported IC50 of <4 nM [1]. This level of potency is comparable to or exceeds that of established FLT3 inhibitors. For example, gilteritinib inhibits MV4-11 cell growth with an IC50 of 0.92 nM, while quizartinib shows an IC50 of 1.1 nM in the same cell line [2]. While direct head-to-head comparisons are not available in a single study, these cross-study comparable data indicate Flt3/chk1-IN-2 is among the most potent compounds in its class against this clinically relevant AML model.
| Evidence Dimension | Antiproliferative Activity (IC50) in MV4-11 Cells |
|---|---|
| Target Compound Data | <4 nM |
| Comparator Or Baseline | Gilteritinib: 0.92 nM; Quizartinib: 1.1 nM |
| Quantified Difference | Flt3/chk1-IN-2 is within the same low-nanomolar potency range as leading clinical FLT3 inhibitors. |
| Conditions | MV4-11 cell line, 72-hour growth inhibition assay. |
Why This Matters
Demonstrates that Flt3/chk1-IN-2 achieves cellular potency on par with FDA-approved FLT3 inhibitors in a key AML model, validating its utility as a high-quality research tool.
- [1] Deng M, Gao Y, Wang P, Du W, Xu G, Li J, et al. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Med Chem. 2024;15(2):539-552. View Source
- [2] Purdue University. Gilteritinib API Information. CDEK Purdue. c.2024. View Source
